molecular formula C17H14O5 B190501 7,4'-Di-O-methylapigenin CAS No. 5128-44-9

7,4'-Di-O-methylapigenin

Cat. No.: B190501
CAS No.: 5128-44-9
M. Wt: 298.29 g/mol
InChI Key: LZERJKGWTQYMBB-UHFFFAOYSA-N
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Description

  • Apigenin 7,4’-dimethyl ether is a dimethoxyflavone and a derivative of apigenin.
  • Its chemical formula is C₁₇H₁₄O₅ .
  • The compound features two methoxy groups (OCH₃) at positions 7 and 4’ on the apigenin backbone.
  • Apigenin dimethylether is found in various plant sources and exhibits interesting biological properties.
  • Preparation Methods

    • Synthetic routes for apigenin dimethylether involve methylation of apigenin.
    • One common method is the O-methylation of apigenin using appropriate reagents (e.g., diazomethane or dimethyl sulfate).
    • Industrial production methods may vary, but the synthetic approach remains consistent.
  • Chemical Reactions Analysis

    • Apigenin dimethylether can undergo various reactions:

        Oxidation: It can be oxidized to form quinones or other derivatives.

        Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

        Substitution: Substitution reactions at the phenolic hydroxyl groups are possible.

    • Common reagents include metal hydrides (e.g., sodium borohydride) and Lewis acids (e.g., AlCl₃).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Apigenin dimethylether serves as a model compound for studying flavonoid chemistry.

      Biology: It exhibits antioxidant properties and may impact cellular processes.

      Medicine: Research explores its potential as an antidiabetic and antihyperlipidemic agent.

      Industry: Applications include natural product synthesis and drug development.

  • Mechanism of Action

    • Apigenin dimethylether’s effects involve interactions with cellular targets.
    • It modulates oxidative stress , inflammation , and cell signaling pathways .
    • Specific molecular targets include enzymes and receptors.
  • Comparison with Similar Compounds

    • Apigenin dimethylether is unique due to its specific methylation pattern.
    • Similar compounds include apigenin , genkwanin , and isorhoifolin .

    Properties

    IUPAC Name

    5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LZERJKGWTQYMBB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H14O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50199276
    Record name Apigenin dimethylether
    Source EPA DSSTox
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    Molecular Weight

    298.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    5128-44-9
    Record name 5-Hydroxy-7,4′-dimethoxyflavone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=5128-44-9
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    Record name Apigenin dimethylether
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    Record name Apigenin 7,4'-dimethyl ether
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    Record name Apigenin dimethylether
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    Record name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
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    Record name 7,4'-DI-O-METHYLAPIGENIN
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    Record name Apigenin 7,4'-dimethyl ether
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0132454
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods I

    Procedure details

    The desired 6-iodinated species was prepared in excellent yield with almost exclusive regioselectivity by exploiting the ortho-directing capabilities of thallium(I) salts in the iodination of phenols14 (Scheme 2). Selective demethylation of apigenin trimethyl ether (5b) in the 5-position may be accomplished with boron tribromide in an amount generally ranging between about 0.9 equiv and about 3.0 equiv, preferably about 1.1 equiv boron tribromide, to afford apigenin 7,4′-dimethyl ether (6). The reaction is generally carried out a temperature ranging between about −40° C. and about 50° C., preferably about 25° C., for a time period ranging between about 0.5 h and about 24 h, preferably about 5 h, in the presence of a suitable solvent such as methylene chloride, chloroform, benzene and toluene, preferably methylene chloride, until a thick precipitate is formed. The precipitate is then collected and recrystallized in a suitable solvent such as ethanol, methanol, ethyl acetate/hexane, preferably ethanol. If desired, other boron compounds such as boron trichloride may be used in place of boron tribromide29.
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    Synthesis routes and methods II

    Procedure details

    To a solution of 5b (10.0 g, 32.1 mmol) in 200 mL anhydrous CH2Cl2 was added dropwise a 1 M solution of BBr3 (35.3 mL, 35.3 mmol) over 15 min at room temperature with magnetic stirring. A thick yellow precipitate formed rapidly during the addition. After stirring 5 h, the reaction was quenched by adding 200 mL EtOH, and the solvent was then evaporated in vacuo. The yellow residue was triturated with 300 mL boiling 50% EtOH. After cooling to room temperature, the yellow solid was collected on a Büchner funnel, rinsed with 500 mL 50% EtOH and air dried. Recrystallization from 1.5 L EtOH provided 8.16 g (85.4%) of the title product as fine, pale-yellow needles; mp 176-177° C. (lit.25 mp 174-175° C.); 1H NMR (CDCl3) δ 3.88 (s, 3 H), 3.89 (s, 3 H), 6.36 (d, 1 H, J=2.1 Hz), 6.48 (d, 1 H, J=2.1 Hz), 6.57 (s, 1 H), 7.01 (d, 2 H, JAB=9.0 Hz), 7.84 (d, 2 H, JAB=9.0 Hz), 12.81 (s, 1 H); EI-MS m/z 298 (M+, 100). Anal. calcd for C17H14O5: C, 68.45; H, 4.73. Found: C, 68.25; H, 4.77.
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    85.4%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: The research paper discusses the identification of various C-glycosylflavones in sugarcane. Can this LC-MS/MS technique be applied to identify the presence of sugar moieties in a dimethoxylapigenin derivative, specifically 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside?

    A1: Yes, the LC-MS/MS techniques described in the paper are highly applicable for identifying sugar moieties in a compound like 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside. The research demonstrates that collision-induced dissociation (CID) MS/MS generates specific fragment ions indicative of different sugar molecules linked to C-glycosylflavones. [] Therefore, this method could be used to confirm the presence of arabinose and rhamnose attached to the dimethoxylapigenin backbone. The researchers successfully identified seven previously unreported flavones in sugarcane, including 7,4′ di-O-methylapigenin-8-C-arabinosyl-rhamnoside, highlighting the method's effectiveness in characterizing similar compounds. []

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